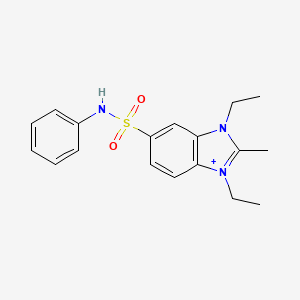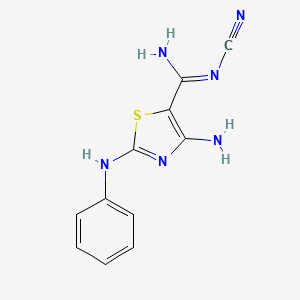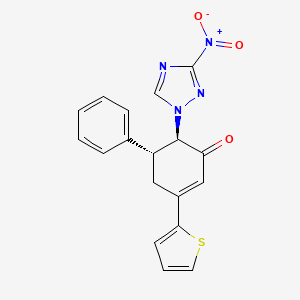![molecular formula C21H17N3O3 B11105453 N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11105453.png)
N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 7-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-(naphthalen-2-yloxy)acetic acid hydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering DNA fragmentation . It also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE lies in its specific structural features and the combination of the indole and naphthalene moieties, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H17N3O3/c1-13-5-4-8-17-19(13)22-21(26)20(17)24-23-18(25)12-27-16-10-9-14-6-2-3-7-15(14)11-16/h2-11,22,26H,12H2,1H3 |
InChI Key |
BQYVQUWPCIFWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Amino-5'-methyl-4',7'-dihydrospiro[1,3-dioxolane-2,1'-isoindole]-3a',7a'-dicarbonitrile](/img/structure/B11105378.png)

![4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)benzenesulfonamide](/img/structure/B11105381.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11105391.png)
![Octyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B11105393.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11105399.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11105400.png)
![3-{(E)-[(2-methylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11105408.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11105410.png)
![N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,2-dihydroacenaphthylen-5-amine](/img/structure/B11105415.png)
![(3R,4S)-4-[(acetylcarbamoyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B11105431.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11105444.png)
